20-O-Demethyl-AP3

Oncology Antitumor Agents In Vivo Efficacy

20-O-Demethyl-AP3 (CAS 72902-38-6) is a secondary metabolite of the microtubule inhibitor Ansamitocin P-3 (AP-3), a macrocyclic antitumor antibiotic. It is formed through the microbial demethylation of the 20-O-methyl group of the parent compound.

Molecular Formula C31H41ClN2O9
Molecular Weight 621.1 g/mol
Cat. No. B11929884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-O-Demethyl-AP3
Molecular FormulaC31H41ClN2O9
Molecular Weight621.1 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)O)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C31H41ClN2O9/c1-16(2)28(37)42-24-14-25(36)34(6)20-12-19(13-21(35)26(20)32)11-17(3)9-8-10-23(40-7)31(39)15-22(41-29(38)33-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,35,39H,11,14-15H2,1-7H3,(H,33,38)/b10-8+,17-9+/t18-,22+,23-,24+,27+,30+,31+/m1/s1
InChIKeyYQVKSZNVVCIETH-PRWXLFGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

20-O-Demethyl-AP3 (CAS 72902-38-6): Procurement Guide for a Structurally Distinct Ansamitocin P-3 Metabolite


20-O-Demethyl-AP3 (CAS 72902-38-6) is a secondary metabolite of the microtubule inhibitor Ansamitocin P-3 (AP-3), a macrocyclic antitumor antibiotic [1]. It is formed through the microbial demethylation of the 20-O-methyl group of the parent compound [2]. With a molecular weight of 621.12 and the molecular formula C31H41ClN2O9, this compound is a member of the maytansinoid class of potent antimitotic agents and is utilized in preclinical research for its unique structural features and potential for differentiated antitumor activity [3].

Procurement Rationale: Why 20-O-Demethyl-AP3 Cannot Be Substituted by AP-3 or Maytansine


Substituting 20-O-Demethyl-AP3 with its parent compound Ansamitocin P-3 (AP-3) or the structurally related maytansine is not scientifically justified for studies focused on specific structure-activity relationships (SAR) or metabolic profiles. The key differentiator is the 20-O-demethylation, a specific post-polyketide synthase modification [1]. While the 20-O-methyl group was not deemed essential for biological activity in early SAR studies, its removal in 20-O-demethylansamitocin P-3 has been linked to a distinct in vivo antitumor profile, demonstrating superior activity against certain leukemia models compared to AP-3 itself [2]. This fundamental structural difference underscores that 20-O-Demethyl-AP3 is not a generic analog but a unique chemical entity with a potentially divergent pharmacological fingerprint, making it essential for targeted research applications where this specific modification is the variable of interest.

Quantitative Evidence Guide for 20-O-Demethyl-AP3: Differentiated Activity vs. Ansamitocin P-3


In Vivo Antitumor Activity: 20-O-Demethylansamitocin P-3 Shows Superior Efficacy in Leukemia Models

The 20-O-demethyl derivative of Ansamitocin P-3 exhibits a quantifiably different in vivo antitumor profile compared to its parent compound, AP-3. Specifically, it demonstrates higher activity against P-388 and L-1210 leukemia models in mice [1]. This finding is a key piece of evidence establishing that the 20-O-demethyl modification is not inert but can confer a distinct therapeutic advantage in certain tumor types.

Oncology Antitumor Agents In Vivo Efficacy

Molecular Weight as a Key Differentiator for Analytical and Metabolic Studies

The molecular weight of 20-O-Demethyl-AP3 is 621.12 g/mol [1]. This is a key differentiator from its parent compound, Ansamitocin P-3, which has a molecular weight of 635.15 g/mol [2]. The difference of 14.03 g/mol corresponds to the loss of a methyl group (-CH2-), which is the defining structural modification. This difference is critical for analytical method development (e.g., LC-MS) to distinguish the metabolite from the parent drug in biological matrices and for understanding its distinct physicochemical properties.

Analytical Chemistry Drug Metabolism Pharmacokinetics

Molecular Formula Confirms the Specific Demethylation Event for SAR Studies

The molecular formula of 20-O-Demethyl-AP3 is C31H41ClN2O9 [1]. Compared to the parent compound Ansamitocin P-3, which has the formula C32H43ClN2O9 [2], the metabolite contains one less carbon and two fewer hydrogen atoms (Δ = -CH2). This explicitly confirms the loss of the 20-O-methyl group, providing researchers with a verifiable chemical identity that ensures the correct compound is being used for studies investigating the role of this specific structural modification on biological activity.

Medicinal Chemistry Structure-Activity Relationship Natural Product Chemistry

SAR Insights: 20-O-Methyl Group Not Essential, but Its Removal Modulates Activity

A seminal structure-activity relationship (SAR) review notes that the 20-O-methyl group of ansamitocins is not essential for biological activity [1]. Importantly, it goes on to state that the 20-O-demethyl derivative (20-O-demethylansamitocin P3) is more active against P-388 and L-1210 leukemia in vivo than AP-3. This indicates that while the methyl group is not strictly required for activity, its removal can lead to a gain of function, making 20-O-Demethyl-AP3 a compound of significant interest for exploring the nuanced role of this substituent.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Evidence of Specificity: 20-O-Demethyl-AP3 as a Defined Product of a Single Enzymatic Step

The formation of 20-O-Demethyl-AP3 from Ansamitocin P-3 is a specific, enzyme-catalyzed reaction. Studies have confirmed that the ansamitocin biosynthetic gene cluster encodes a 20-O-methyltransferase (Asm7) responsible for the final methylation step [1]. The absence of this methyl group in 20-O-Demethyl-AP3 makes it a valuable tool for studying the substrate specificity and catalytic mechanism of this enzyme, as well as for use as a precursor or intermediate in mutasynthetic and semisynthetic approaches to generate novel ansamitocin derivatives [2].

Biosynthesis Biocatalysis Metabolic Engineering

Key Research and Industrial Application Scenarios for 20-O-Demethyl-AP3


Medicinal Chemistry: Probing the SAR of the C20 Substituent in Ansamitocins

Medicinal chemists investigating the structure-activity relationship (SAR) of maytansinoids should procure 20-O-Demethyl-AP3 as a critical tool compound. Its primary differentiator is the specific absence of the 20-O-methyl group found in the parent compound, Ansamitocin P-3. As established in Section 3, the molecular formula (C31H41ClN2O9) and weight (621.12 g/mol) unequivocally confirm this structural modification. More importantly, qualitative evidence indicates that this demethylation yields a compound with superior in vivo activity against P-388 and L-1210 leukemia models compared to AP-3 [1]. This makes 20-O-Demethyl-AP3 an essential comparator in studies designed to deconvolute the contribution of the C20 methoxy group to the overall antitumor efficacy and therapeutic window of ansamitocin-based agents.

Analytical and DMPK Studies: Developing and Validating Bioanalytical Assays

For analytical chemists and DMPK scientists, 20-O-Demethyl-AP3 is an indispensable reference standard for the development and validation of sensitive and specific bioanalytical assays (e.g., LC-MS/MS). Its molecular weight differs by -14.03 g/mol from the parent drug, Ansamitocin P-3, a difference that can be reliably detected with modern high-resolution mass spectrometry [1]. Procuring this compound is essential for accurately distinguishing and quantifying the metabolite in complex biological matrices (plasma, tissue, cell lysates) from studies involving Ansamitocin P-3 administration or metabolism. This ensures the generation of accurate pharmacokinetic and metabolic profiling data, which is a regulatory requirement for advancing related drug candidates.

Biocatalysis and Natural Product Biosynthesis Research

Research groups focused on the biosynthesis of ansamitocins or on the characterization of tailoring enzymes should utilize 20-O-Demethyl-AP3 as a key substrate or analytical standard. The compound represents the product of the reaction catalyzed by the 20-O-methyltransferase Asm7 [1]. It can be used in enzyme activity assays to confirm the function of recombinantly expressed Asm7 or its homologs, or as a starting material in mutasynthetic or chemoenzymatic strategies aimed at generating novel, non-natural ansamitocin derivatives with potentially altered biological properties [2]. Its procurement is therefore central to efforts in metabolic engineering and the exploration of natural product chemical diversity.

Preclinical Oncology: Comparative Efficacy Studies in Leukemia Models

Oncology researchers seeking to evaluate the in vivo antitumor potential of maytansinoid analogs should prioritize 20-O-Demethyl-AP3 for inclusion in comparative efficacy studies, particularly in hematological malignancy models. The specific, albeit qualitative, finding that this metabolite exhibits enhanced activity against P-388 and L-1210 leukemia in vivo compared to its parent compound, Ansamitocin P-3, provides a strong scientific rationale for its use [1]. Its procurement allows for head-to-head studies to confirm and quantify this superior activity, assess its impact on survival endpoints (e.g., increased lifespan), and investigate the underlying mechanisms for its differentiated in vivo profile, thereby informing the selection of lead candidates for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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